Cas no 465510-99-0 (3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide)

3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- 465510-99-0
- EN300-26585136
- Z44316048
- (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- AKOS001042511
- 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- 3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide
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- Inchi: 1S/C22H24N2O3/c1-4-5-12-27-20-11-10-17(14-21(20)26-3)13-18(15-23)22(25)24-19-9-7-6-8-16(19)2/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)
- InChI Key: QJJXSOIRRKFBIM-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C)(=O)C(C#N)=CC1=CC=C(OCCCC)C(OC)=C1
Computed Properties
- Exact Mass: 364.17869263g/mol
- Monoisotopic Mass: 364.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- Density: 1.157±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 571.0±50.0 °C(Predicted)
- pka: 10.92±0.70(Predicted)
3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585136-0.05g |
465510-99-0 | 90% | 0.05g |
$246.0 | 2023-09-13 |
3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide Related Literature
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
Additional information on 3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide
3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide (CAS No. 465510-99-0)
3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide, also known by its CAS registry number CAS No. 465510-99-0, is a complex organic compound with a diverse range of applications in the chemical and pharmaceutical industries. This compound has garnered significant attention in recent years due to its unique structural properties and potential uses in drug development, material science, and advanced chemical synthesis.
The molecular structure of 3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide is characterized by a phenyl ring substituted with butoxy and methoxy groups, a cyano group, and an amide functional group attached to a methyl-substituted phenyl moiety. This combination of functional groups imparts the compound with versatile reactivity and selectivity, making it an attractive candidate for various chemical transformations.
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a building block in the construction of bioactive molecules. Researchers have demonstrated that the compound can undergo a variety of reactions, including nucleophilic substitutions, cycloadditions, and cross-coupling reactions, which are critical in the development of novel pharmaceutical agents.
In the field of material science, 3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide has shown promise as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for applications in nanotechnology and electronic materials.
The compound's amide functionality has also been exploited in peptide synthesis, where it serves as a key intermediate in the construction of bioactive peptides with potential therapeutic applications. Recent advancements in solid-phase peptide synthesis have further enhanced the efficiency and scalability of producing this compound on an industrial scale.
In terms of environmental impact, studies have been conducted to assess the biodegradability and eco-friendly properties of CAS No. 465510-99-0. These studies aim to ensure that its production and application align with sustainable chemistry practices, minimizing any adverse effects on the environment.
The versatility of 3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide has led to its inclusion in numerous research programs focused on drug discovery, material innovation, and green chemistry. Its unique combination of functional groups continues to make it a valuable asset in both academic and industrial settings.
As research into this compound progresses, new applications and insights are expected to emerge, further solidifying its role as an important component in modern chemical science.
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